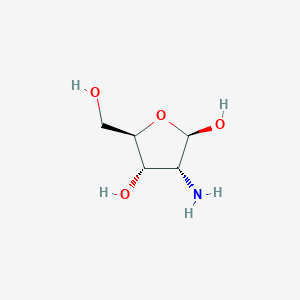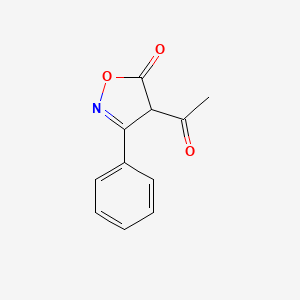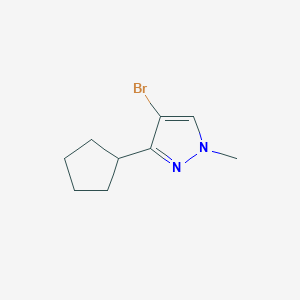
4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a cyclopentyl group at the 3-position, and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Cyclopentyl Substitution:
Methylation: Finally, the methyl group is introduced at the 1-position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products
Substitution: Formation of 4-substituted derivatives.
Oxidation/Reduction: Formation of oxidized or reduced pyrazole derivatives.
Coupling: Formation of biaryl or other coupled products.
Applications De Recherche Scientifique
4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science:
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic systems.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the cyclopentyl and methyl substitutions, making it less complex.
3-Cyclopentyl-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.
4-Bromo-3-methyl-1H-pyrazole: Lacks the cyclopentyl group, altering its steric properties.
Uniqueness
4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the cyclopentyl and methyl groups influence its steric and electronic properties, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
4-bromo-3-cyclopentyl-1-methylpyrazole |
InChI |
InChI=1S/C9H13BrN2/c1-12-6-8(10)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Clé InChI |
CLQJLHBKVIGLIU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
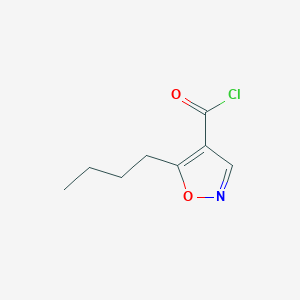
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
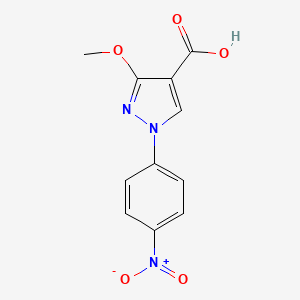
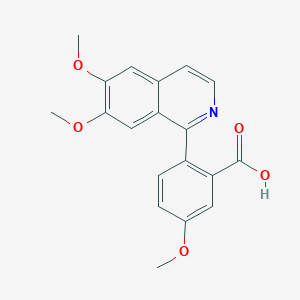
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)
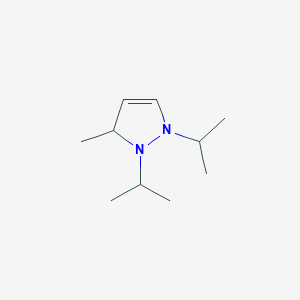
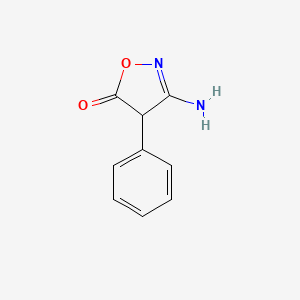
![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
